N'-[3-(2-furyl)acryloyl]-3,4,5-trimethoxybenzohydrazide
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Overview
Description
N-[3-(2-furyl)acryloyl]-3,4,5-trimethoxybenzohydrazide (FATBH) is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. FATBH is a hydrazide derivative with a furan ring attached to an acryloyl group and three methoxy groups attached to a benzene ring.
Mechanism of Action
The mechanism of action of N'-[3-(2-furyl)acryloyl]-3,4,5-trimethoxybenzohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and diabetes.
Biochemical and Physiological Effects:
N'-[3-(2-furyl)acryloyl]-3,4,5-trimethoxybenzohydrazide has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N'-[3-(2-furyl)acryloyl]-3,4,5-trimethoxybenzohydrazide has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N'-[3-(2-furyl)acryloyl]-3,4,5-trimethoxybenzohydrazide in lab experiments is its low toxicity. It has been shown to have no adverse effects on cell viability or organ function in animal models. However, one limitation of using N'-[3-(2-furyl)acryloyl]-3,4,5-trimethoxybenzohydrazide is its limited solubility in aqueous solutions, which may affect its bioavailability.
Future Directions
There are several future directions for research on N'-[3-(2-furyl)acryloyl]-3,4,5-trimethoxybenzohydrazide. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of N'-[3-(2-furyl)acryloyl]-3,4,5-trimethoxybenzohydrazide and its potential use in the treatment of cancer and diabetes.
In conclusion, N'-[3-(2-furyl)acryloyl]-3,4,5-trimethoxybenzohydrazide is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-diabetic properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential uses in various fields of scientific research.
Synthesis Methods
N'-[3-(2-furyl)acryloyl]-3,4,5-trimethoxybenzohydrazide can be synthesized by reacting 3,4,5-trimethoxybenzohydrazide with 2-furancarboxaldehyde in the presence of acetic acid. The reaction takes place under reflux conditions, and the resulting product is purified by recrystallization.
Scientific Research Applications
N'-[3-(2-furyl)acryloyl]-3,4,5-trimethoxybenzohydrazide has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. N'-[3-(2-furyl)acryloyl]-3,4,5-trimethoxybenzohydrazide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
Product Name |
N'-[3-(2-furyl)acryloyl]-3,4,5-trimethoxybenzohydrazide |
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Molecular Formula |
C17H18N2O6 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
N//'-[(E)-3-(furan-2-yl)prop-2-enoyl]-3,4,5-trimethoxybenzohydrazide |
InChI |
InChI=1S/C17H18N2O6/c1-22-13-9-11(10-14(23-2)16(13)24-3)17(21)19-18-15(20)7-6-12-5-4-8-25-12/h4-10H,1-3H3,(H,18,20)(H,19,21)/b7-6+ |
InChI Key |
ZLMIJUSPJSTCHY-VOTSOKGWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)/C=C/C2=CC=CO2 |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)C=CC2=CC=CO2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)C=CC2=CC=CO2 |
solubility |
31.6 [ug/mL] |
Origin of Product |
United States |
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